2-methylquinoline-6-sulfonamide basic properties
2-methylquinoline-6-sulfonamide basic properties
An In-Depth Technical Guide to the Core Basic Properties of 2-Methylquinoline-6-sulfonamide
This technical guide provides a comprehensive overview of the fundamental basic properties of 2-methylquinoline-6-sulfonamide, a heterocyclic aromatic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the available information on its chemical structure, physical properties, and a theoretical protocol for its synthesis. The guide also explores the potential biological significance of quinoline-sulfonamide hybrids, providing context for the compound's relevance in medicinal chemistry.
Chemical Identity and Structure
2-Methylquinoline-6-sulfonamide is a derivative of quinoline, a bicyclic heterocyclic aromatic compound. The structure features a methyl group at the 2-position of the quinoline ring and a sulfonamide group at the 6-position.
Table 1: Chemical Identity of 2-Methylquinoline-6-sulfonamide and its Precursors
| Property | 2-Methylquinoline-6-sulfonamide | 2-Methylquinoline-6-sulfonyl chloride | 2-Methylquinoline-6-sulfonic acid |
| IUPAC Name | 2-methylquinoline-6-sulfonamide | 2-methylquinoline-6-sulfonyl chloride[1] | 2-methylquinoline-6-sulfonic acid |
| Molecular Formula | C₁₀H₁₀N₂O₂S | C₁₀H₈ClNO₂S[1] | C₁₀H₉NO₃S[2] |
| Molecular Weight | 222.26 g/mol | 241.69 g/mol [1] | 223.25 g/mol [2][3] |
| CAS Number | Not available | Not available | 93805-05-1[2][3] |
| Canonical SMILES | Cc1cc2ccc(S(=O)(=O)N)cc2nc1 | Cc1cc2ccc(S(=O)(=O)Cl)cc2nc1 | Cc1cc2ccc(S(=O)(=O)O)cc2nc1 |
| InChI Key | Not available | INCCUGMUEJWWJS-UHFFFAOYSA-N[1] | WTVFVAWTGKJRPC-UHFFFAOYSA-N[3] |
Physicochemical Properties
Table 2: Physicochemical Properties of 2-Methylquinoline-6-sulfonic acid
| Property | Value |
| Physical Form | Solid |
| Density | 1.432 g/cm³[2] |
| XLogP3-AA | 1.3[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 4[2] |
| Rotatable Bond Count | 1[2] |
The pKa of the sulfonamide group in aromatic sulfonamides can vary, but for context, the pKa of a related sulfonamide group has been reported to be around 8.5[4]. The basicity of the quinoline nitrogen will also contribute to the overall acid-base properties of the molecule.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of 2-methylquinoline-6-sulfonamide is not explicitly available. However, a general two-step synthetic pathway can be proposed based on standard organic chemistry principles, starting from 2-methylquinoline.
Step 1: Sulfonation of 2-Methylquinoline to 2-Methylquinoline-6-sulfonyl chloride
The first step involves the sulfonation of 2-methylquinoline. This is typically achieved by reacting 2-methylquinoline with a strong sulfonating agent like chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃).[1] The reaction with chlorosulfonic acid directly yields the sulfonyl chloride.
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Experimental Protocol (Theoretical):
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In a fume hood, cool a flask containing 2-methylquinoline in an appropriate solvent (e.g., dichloromethane) in an ice bath.
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Slowly add chlorosulfonic acid dropwise with constant stirring, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
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Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-methylquinoline-6-sulfonyl chloride.
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Step 2: Amination of 2-Methylquinoline-6-sulfonyl chloride to 2-Methylquinoline-6-sulfonamide
The second step is the reaction of the synthesized 2-methylquinoline-6-sulfonyl chloride with ammonia or an ammonia source to form the sulfonamide.
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Experimental Protocol (Theoretical):
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Dissolve 2-methylquinoline-6-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).
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Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide.
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Stir the reaction mixture at room temperature for several hours.
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Remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent to yield 2-methylquinoline-6-sulfonamide.
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Potential Biological Activity and Signaling Pathways
While specific biological data for 2-methylquinoline-6-sulfonamide is limited, the broader class of quinoline-sulfonamide hybrids has been the subject of significant research, demonstrating a wide range of pharmacological activities.[5][6] These compounds are recognized for their potential as antimicrobial and anticancer agents.[1][7]
Antimicrobial Activity: Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, making them effective antibacterial agents.[5] Sulfonamides, on the other hand, typically act by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.[5] The combination of these two pharmacophores in a single molecule could lead to a synergistic or dual-mode of action, potentially overcoming drug resistance.
Anticancer Activity: Certain quinoline derivatives have shown promise as anticancer agents by interfering with various cellular pathways crucial for cancer cell proliferation and survival.[1][7] Some quinoline-based molecules have been investigated as inhibitors of receptor tyrosine kinases like c-Met, EGFR, and VEGFR, which are often dysregulated in cancer.[8] The PI3K/Akt/mTOR signaling pathway is another target for some quinoline derivatives.[8]
Conclusion
2-Methylquinoline-6-sulfonamide is a compound with potential for further investigation in medicinal chemistry. While specific experimental data on its basic properties and biological activities are currently lacking, its structural relationship to known bioactive quinoline-sulfonamide hybrids suggests it may possess interesting pharmacological properties. The synthetic route proposed in this guide provides a theoretical framework for its preparation, enabling further research into its physicochemical and biological characteristics. Future studies are warranted to fully elucidate the properties and potential applications of this compound.
References
- 1. 2-Methylquinoline-6-sulfonyl chloride | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-methylquinoline-6-sulfonic acid | 93805-05-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
